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Compound of Interest

Compound Name: 1-lododecane

Cat. No.: B1670042

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 1-
iododecane (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document
presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for

data acquisition.

Quantitative Spectral Data

The following tables summarize the key spectral data for 1-iododecane, facilitating easy
reference and comparison.

Table 1: *H NMR Spectral Data for 1-lododecane

Chemical Shift ()

Multiplicity Integration Assignment

ppm
~3.18 Triplet 2H I-CH2-(CH2)s-CHs

) [-CH2-CH2-(CH2)7-
~1.82 Quintet 2H

CHs

~1.27 Multiplet 14H I-(CH2)2-(CHz)7-CHs
~0.89 Triplet 3H I-(CH2)o-CHs
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Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: *C NMR Spectral Data for 1-lododecane

Chemical Shift (8) ppm Assighment
~33.6 CHa-I

~31.9 -(CH2)n-
~30.6 -(CH2)n-
~29.5 -(CH2)n-
~29.3 -(CH2)n-
~28.7 -(CH2)n-
~22.7 -CH2-CHs
~14.1 -CHs

~7.3 [-CH2z-

Solvent: CDCIs, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for 1-lododecane

Wavenumber (cm—?) Intensity Assignment

2924 Strong C-H stretch (alkane)
2853 Strong C-H stretch (alkane)
1465 Medium C-H bend (methylene)
1215 Medium CHz wag

~590 Medium-Weak C-I stretch

Sample Preparation: Neat liquid film[1]
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Table 4: Mass Spectrometry (Electron lonization) Data
for 1-lododecane

mlz Proposed Interpretation Relative
Fragment lon Abundance

268 [C1ioH21l]* Molecular lon (M*) Low

141 [CioH21]" Loss of |+ (M - 127) High

127 [n+ lodine cation Low

85 [CeH13]* Alkyl fragment High

71 [CsHai]* Alkyl fragment High

57 [CaHo]* Alkyl fragment High

43 [CsH7]* Alkyl fragment Base Peak

lonization Mode: Electron lonization (El)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 1-iododecane.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to determine the chemical
environment of the protons and carbons in 1-iododecane.

Methodology:
o Sample Preparation:

o Dissolve approximately 10-20 mg of 1-iododecane in about 0.7 mL of deuterated
chloroform (CDCIs).

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
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o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (for a 400 MHz Spectrometer):

o 'HNMR:

Observe frequency: 400 MHz

Pulse sequence: Standard single pulse

Spectral width: -2 to 12 ppm

Acquisition time: ~3 seconds

Relaxation delay: 2 seconds

Number of scans: 16

o 13C NMR:

Observe frequency: 100 MHz

Pulse sequence: Proton-decoupled single pulse

Spectral width: -10 to 220 ppm

Acquisition time: ~1.5 seconds

Relaxation delay: 5 seconds

Number of scans: 1024

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

o Reference the spectrum to the TMS signal at O ppm.
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o Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1-iododecane by measuring the
absorption of infrared radiation.

Methodology:
e Sample Preparation:
o As l1-iododecane is a liquid, a neat spectrum can be obtained.

o Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl)
salt plate.

o Place a second salt plate on top to create a thin liquid film.
e Instrument Parameters:

o Spectrometer: FTIR spectrometer

[¢]

Accessory: Transmission holder

o

Spectral range: 4000 - 400 cm~1

Resolution: 4 cm—1

[e]

Number of scans: 32

o

o Data Acquisition and Processing:

o Acquire a background spectrum of the clean, empty salt plates.

o Acquire the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-iododecane.
Methodology:
e Sample Introduction:

o Introduce a small amount of 1-iododecane into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in
a volatile solvent like dichloromethane is prepared.

e Instrument Parameters (Electron lonization - El):
o lonization source: Electron lonization (EI)
o Electron energy: 70 eV
o Mass analyzer: Quadrupole or Time-of-Flight (TOF)
o Scan range: m/z 40 - 400
o Data Acquisition and Analysis:
o Acquire the mass spectrum.
o ldentify the molecular ion peak (M*).

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflows and
Logical Relationships

The following diagrams, created using Graphviz, illustrate the logical flow of spectral analysis
for 1-iododecane.
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Caption: Workflow for the spectroscopic analysis of 1-iododecane.
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Caption: Simplified fragmentation pathway of 1-iododecane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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